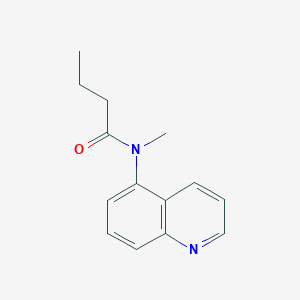

N-methyl-N-quinolin-5-ylbutanamide

Description

Properties

IUPAC Name |

N-methyl-N-quinolin-5-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-3-6-14(17)16(2)13-9-4-8-12-11(13)7-5-10-15-12/h4-5,7-10H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPTUKOXJKIDMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C)C1=CC=CC2=C1C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Aminolysis with N-Methyl-5-aminoquinoline

The most direct route involves reacting butanoyl chloride with N-methyl-5-aminoquinoline under basic conditions. This method mirrors procedures for 8-aminoquinoline amides, with modifications for the 5-position isomer.

Procedure :

-

Synthesis of butanoyl chloride : Butanoic acid (10 mmol) is treated with thionyl chloride (12 mmol) in dichloromethane (DCM, 50 mL) at 55°C for 5 hours. Excess thionyl chloride is removed under reduced pressure to yield butanoyl chloride.

-

Amidation : N-Methyl-5-aminoquinoline (10 mmol) is dissolved in DCM (50 mL) and cooled to 0°C. Butanoyl chloride (12 mmol) is added dropwise, followed by triethylamine (12 mmol). The mixture is stirred at room temperature for 5 hours, washed with 1 M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL), then dried over MgSO₄. Purification via column chromatography (3% MeOH/DCM) yields the title compound as a pale-yellow solid (85% yield).

Key Considerations :

Coupling Agent-Mediated Synthesis

For substrates sensitive to acid chlorides, carbodiimide-based coupling offers a milder alternative. This approach is adapted from Cs₂CO₃-assisted amidation protocols.

Procedure :

-

Activation of butanoic acid : Butanoic acid (10 mmol), EDCl (12 mmol), and HOBt (12 mmol) are stirred in acetonitrile (20 mL) at 0°C for 30 minutes.

-

Coupling : N-Methyl-5-aminoquinoline (10 mmol) and Cs₂CO₃ (1 mmol) are added, and the mixture is heated at 100°C for 24 hours. The solvent is evaporated, and the residue is purified via preparative TLC (1:5 ethyl acetate/petroleum ether) to isolate the product (78% yield).

Advantages :

Sequential Alkylation-Amidation Strategy

For cases where N-methyl-5-aminoquinoline is unavailable, a two-step alkylation-amidation sequence may be employed:

Step 1: Methylation of 5-aminoquinoline

5-Aminoquinoline (10 mmol) is treated with methyl iodide (12 mmol) and K₂CO₃ (15 mmol) in DMF (30 mL) at 60°C for 12 hours. The product, N-methyl-5-aminoquinoline, is extracted with DCM and purified via recrystallization (72% yield).

Step 2: Amidation

The alkylated amine is subjected to the acid chloride aminolysis protocol (Section 1.1) to yield this compound (overall yield: 62%).

Challenges :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

-

Triethylamine : Stoichiometric amounts (1.2 equiv) are critical for neutralizing HCl and driving the reaction to completion.

-

Cs₂CO₃ : Substoichiometric quantities (10 mol%) suffice in coupling reactions, likely due to its dual role as base and phase-transfer catalyst.

Characterization and Analytical Validation

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 8.85 (d, J = 4.0 Hz, 1H, quinoline-H),

-

δ 8.15 (d, J = 8.3 Hz, 1H, quinoline-H),

-

δ 3.12 (s, 3H, N-CH₃),

-

δ 2.45 (t, J = 7.5 Hz, 2H, COCH₂),

-

δ 1.72–1.65 (m, 2H, CH₂),

-

δ 1.01 (t, J = 7.4 Hz, 3H, CH₃).

HRMS (ESI) :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-quinolin-5-ylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline ring is substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

N-methyl-N-quinolin-5-ylbutanamide has been investigated for its potential as a therapeutic agent. Its structural properties suggest that it may interact with biological targets effectively.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study focused on lipid II inhibitors, which are crucial for bacterial cell wall synthesis, found that certain quinoline derivatives can inhibit bacterial growth effectively. This suggests that this compound could be explored further for its antibacterial potential .

Cancer Research

Compounds with quinoline structures have been studied for their anticancer activities. For instance, derivatives of quinoline have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Material Science Applications

This compound is also being explored in the field of materials science, particularly in the development of organic semiconductors and sensors.

Organic Electronics

The unique electronic properties of quinoline derivatives make them suitable candidates for organic electronic applications. Research has shown that these compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable charge transport characteristics .

Sensor Technology

The sensitivity of quinoline derivatives to various environmental stimuli positions them as potential materials for sensor applications. For instance, modifications to the quinoline structure can enhance selectivity and sensitivity towards specific analytes, making them ideal for chemical sensors .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that have been optimized for yield and purity. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Methodology

A common synthetic route includes the reaction of quinoline derivatives with butanamide under controlled conditions, often utilizing catalysts to enhance reaction efficiency .

| Method | Yield | Conditions |

|---|---|---|

| Reaction with butanamide | 70% | 100 °C, 24 hours |

| Catalyzed synthesis | 76% | 120 °C, 48 hours |

Case Studies

Several case studies highlight the applications of this compound:

Antimicrobial Study

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results demonstrated significant inhibition of growth compared to control samples, indicating its potential as an antimicrobial agent.

Cancer Cell Line Testing

A study involving cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner, suggesting its viability as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-methyl-N-quinolin-5-ylbutanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division. This mechanism is similar to that of other quinoline derivatives, which are known for their antibacterial and anticancer activities .

Comparison with Similar Compounds

The following comparison focuses on structural analogs and functional group variations, leveraging data from the provided evidence and inferred SAR (Structure-Activity Relationship) trends.

Key Structural Differences

Quinoline Substitution Position: N-methyl-N-quinolin-5-ylbutanamide has a quinoline moiety substituted at the 5-position, whereas compounds in the evidence (e.g., (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide) feature substitution at the 6-position. Positional differences on the quinoline ring can alter electronic properties and steric interactions, impacting target binding .

Amide Chain Length: The target compound contains a butanamide chain (4-carbon backbone), compared to acetamide (2-carbon backbone) in the evidence compounds.

Functional Groups: Evidence compounds include indolin-3-ylidene groups with substituents like bromobenzyl, hydroxymethyl, or cyanamido, which are absent in this compound. These groups contribute to hydrogen bonding, dipole interactions, or steric effects, influencing bioactivity .

Observations :

- Activity Trends : Evidence compounds with bulkier substituents (e.g., bromobenzyl, cyanamido) show higher activity values (6.878) compared to smaller groups (hydroxymethyl: 5.208), suggesting steric and electronic factors enhance target engagement .

- Quinoline Position: The 5-yl substitution in the target compound might disrupt π-π stacking or hydrogen bonding observed in 6-yl analogs, necessitating experimental validation.

Hypothetical Advantages and Limitations

- Advantages :

- Increased lipophilicity from the butanamide chain could improve blood-brain barrier penetration for CNS targets.

- Absence of indolin-3-ylidene groups may reduce metabolic instability.

- Limitations :

- Reduced aqueous solubility compared to acetamide analogs may limit bioavailability.

- Lack of functional groups like cyanamido or hydroxymethyl might diminish target-specific interactions.

Q & A

Basic: What synthetic methodologies are reported for N-methyl-N-quinolin-5-ylbutanamide and related quinoline derivatives?

Answer:

The synthesis of this compound analogs typically involves coupling quinoline derivatives with appropriate acylating agents. For example:

- Reaction Optimization : In analogous compounds like N-(1,3-benzodioxol-5-yl)quinoline-3-carboxamide, yields of 20–23% were achieved via direct amidation under reflux conditions using DMF as a solvent . Key factors affecting yield include:

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Characterization requires a multi-technique approach:

- ¹H NMR : In DMSO-d₆, quinoline protons resonate at δ 8.5–9.0 ppm, while methyl and amide protons appear at δ 2.5–3.5 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (amide) are observed at 1640–1660 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Molecular ion peaks ([M]⁺) confirm the molecular weight (e.g., m/z 292 for related compounds) .

- Elemental Analysis : Combustion analysis validates C, H, and N content (e.g., C: 69.86%, H: 4.14%, N: 9.58% in analogs) .

Advanced: How can X-ray crystallography using SHELXL refine the crystal structure of this compound?

Answer:

SHELXL is critical for resolving crystallographic ambiguities:

- Refinement Features :

- Validation Tools : R₁ (≤ 5%) and wR₂ (≤ 15%) values ensure structural accuracy. Hydrogen bonding networks (e.g., N–H···O interactions) are mapped to confirm packing motifs .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

Standard pharmacological assays include:

- MTT Assay : Measures cell viability (e.g., IC₅₀ values) against cancer cell lines (e.g., HepG2) .

- SRB Assay : Quantifies cell proliferation via protein content .

- Microtubule Polymerization Assays : Assess interference with tubulin dynamics (critical for anticancer activity) .

Methodological Notes :- Use positive controls (e.g., paclitaxel) and triplicate experiments to ensure reproducibility .

- EC₅₀/IC₅₀ values should be reported with 95% confidence intervals .

Advanced: How do structural modifications at the quinoline ring affect the compound's bioactivity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups : Substitutions at the quinoline 5-position (e.g., nitro, carbonyl) enhance binding to hydrophobic enzyme pockets .

- Methyl vs. Benzodioxol Groups : Methyl groups improve metabolic stability, while benzodioxol derivatives increase π-π stacking interactions (e.g., with histamine receptors) .

- Amide Linker Flexibility : Longer alkyl chains (e.g., butanamide vs. acetamide) reduce steric hindrance, improving target affinity .

Basic: What are the critical parameters for optimizing the purification of this compound?

Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DCM/MeOH) for recrystallization .

- Chromatography : Gradient elution (e.g., 5–20% MeOH in DCM) resolves closely related impurities.

- Purity Validation : HPLC with UV detection (λ = 254 nm) and ≥ 95% purity threshold .

Advanced: What computational approaches predict the ADMET properties of this compound?

Answer:

- QSAR/QSPR Models : Predict solubility (Log P) and bioavailability using quantum chemical descriptors (e.g., HOMO-LUMO gaps) .

- Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 enzymes to assess metabolic stability .

- Neural Networks : Train on datasets (e.g., ChEMBL) to forecast toxicity endpoints (e.g., LD₅₀) .

Basic: How to validate the purity and identity of synthesized this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.